

# An In-depth Technical Guide to 5-Bromo-2-phenoxyppyridine

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## Compound of Interest

Compound Name: **5-Bromo-2-phenoxyppyridine**

Cat. No.: **B1291995**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-phenoxyppyridine**, a halogenated pyridine derivative with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of data for this specific compound, this document presents a projected synthesis protocol and expected properties based on established chemical principles and data from structurally related molecules. While a definitive CAS number for the unsubstituted **5-Bromo-2-phenoxyppyridine** is not readily available in public databases, the CAS number for a closely related structure, 5-Bromo-2-[4-(2-methoxyethyl)phenoxy]pyridine, is 1304462-82-5.

## Core Compound Data

A summary of the essential quantitative data for **5-Bromo-2-phenoxyppyridine** is presented below. Please note that properties such as yield and purity are projected based on analogous chemical transformations.

Property	Value
CAS Number	Not readily available (related compound: 1304462-82-5)
Molecular Formula	C <sub>11</sub> H <sub>8</sub> BrNO
Molecular Weight	250.09 g/mol
Appearance	Projected as a white to off-white solid
Projected Yield	75-85%
Projected Purity	>95% (after purification)

## Synthetic Protocol: Ullmann Condensation

The synthesis of **5-Bromo-2-phenoxyypyridine** can be effectively achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an alcohol or phenol. In this proposed synthesis, 2,5-dibromopyridine reacts with phenol in the presence of a copper catalyst and a base.

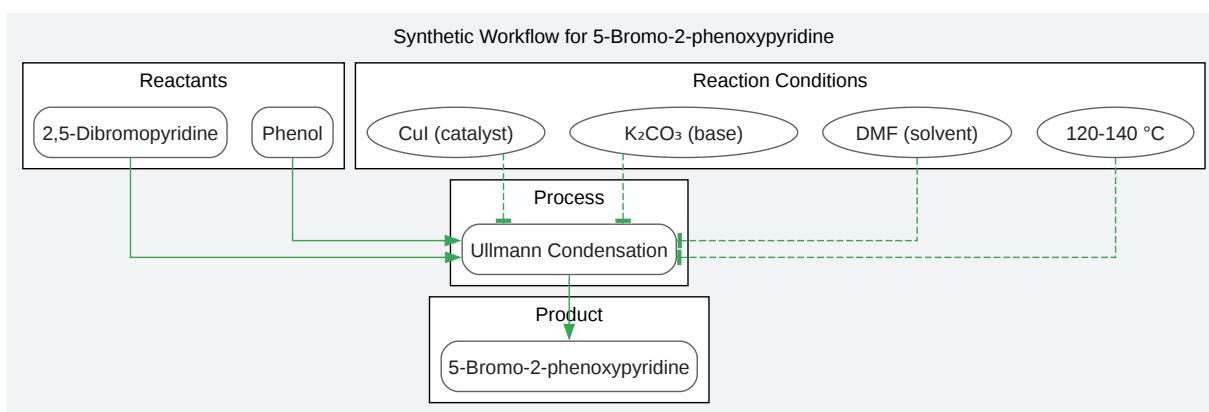
### Experimental Methodology:

- Reaction Setup: To a dry round-bottom flask, add 2,5-dibromopyridine (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
- Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
- Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, and maintain this atmosphere throughout the reaction.
- Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2,5-dibromopyridine) is consumed.

- **Workup:** After completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of water and extract the product with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **5-Bromo-2-phenoxyppyridine**.

## Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **5-Bromo-2-phenoxyppyridine**.



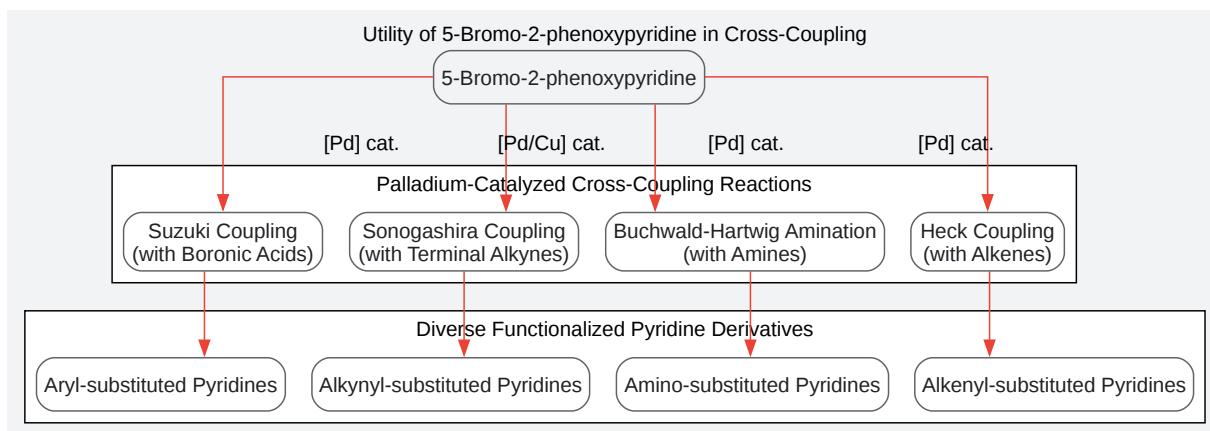
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Proposed synthesis of **5-Bromo-2-phenoxyppyridine**.

## Role in Cross-Coupling Reactions

Halogenated pyridines, such as **5-Bromo-2-phenoxyppyridine**, are valuable precursors in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of various

functional groups, enabling the synthesis of a diverse library of compounds for drug discovery and materials science. This strategic functionalization is a key logical relationship in the application of this class of molecules.



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### Cross-coupling applications of **5-Bromo-2-phenoxyppyridine**.

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